

D(+)-10-Camphorsulfonyl chloride solubility in organic solvents

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Compound of Interest

Compound Name: *D(+)-10-Camphorsulfonyl chloride*

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An In-Depth Technical Guide to the Solubility of D(+)-10-Camphorsulfonyl Chloride

This technical guide provides a detailed overview of the solubility of **D(+)-10-Camphorsulfonyl chloride** in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile chiral reagent in their work. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents key chemical workflows involving this compound.

Introduction to D(+)-10-Camphorsulfonyl Chloride

D(+)-10-Camphorsulfonyl chloride (CAS No: 21286-54-4) is a crystalline solid derived from the naturally occurring D-(+)-camphor.[1] It is a crucial reagent in synthetic organic chemistry, primarily recognized for its role as a chiral auxiliary, enabling the stereocontrolled synthesis of enantiomerically pure compounds.[1][2] Its rigid bicyclic structure and defined stereochemistry allow it to effectively direct the stereochemical outcome of reactions such as aldol additions, Mannich reactions, and epoxidations.[1] Furthermore, it serves as a protecting group for amines and its sulfonate derivatives are excellent leaving groups in substitution and elimination reactions.[1][3]

Physically, it appears as a white to off-white crystalline powder with a melting point in the range of 65-69°C.[1] The compound is sensitive to moisture and can hydrolyze, necessitating storage in a dry, inert atmosphere.[1] Understanding its solubility is critical for reaction setup, solvent selection, crystallization-based purification, and overall process optimization.

Solubility Profile

Quantitative solubility data for **D(+)-10-Camphorsulfonyl chloride** is not widely published in readily accessible literature. However, a qualitative understanding of its solubility in common organic solvents has been established through various chemical sources. The following table summarizes this information.

Solvent	Solubility Description	Source(s)
Dichloromethane (DCM)	Soluble, Sparingly Soluble	[3][4]
Chloroform	Slightly Soluble, Sparingly Soluble	[1][4][5]
Diethyl Ether	Soluble	[3]
Ethyl Acetate	Slightly Soluble	[1][5]
Acetone	Soluble	[6]
Methanol	Soluble	[6]
Ethanol	Effective for crystallization	[1]
Acetonitrile	Effective for crystallization	[1]
Water	Insoluble (Decomposes)	[3][6]

*Note: Solubility data for Acetone and Methanol is for the L(-)-enantiomer, but is expected to be indicative for the D(+)-enantiomer.

The effectiveness of ethanol and acetonitrile as solvents for crystallization suggests that **D(+)-10-Camphorsulfonyl chloride** has moderate solubility in these solvents at elevated temperatures and lower solubility at ambient or reduced temperatures.[1] Its general insolubility and reactivity in water are well-documented.[3][6]

Experimental Protocol for Solubility Determination

While a specific, validated protocol for **D(+)-10-Camphorsulfonyl chloride** is not available, the following general gravimetric method, adapted from standard laboratory procedures for organic compounds, can be employed for a qualitative or semi-quantitative assessment.[7][8][9]

Objective: To determine if a solid organic compound is soluble, partially soluble, or insoluble in a given organic solvent at ambient temperature.

Materials:

- **D(+)-10-Camphorsulfonyl chloride**
- Solvent of interest (e.g., Dichloromethane, Ethyl Acetate)
- Small test tubes or vials (e.g., 13x100 mm)
- Spatula
- Vortex mixer or shaker
- Analytical balance
- Graduated cylinder or micropipettes

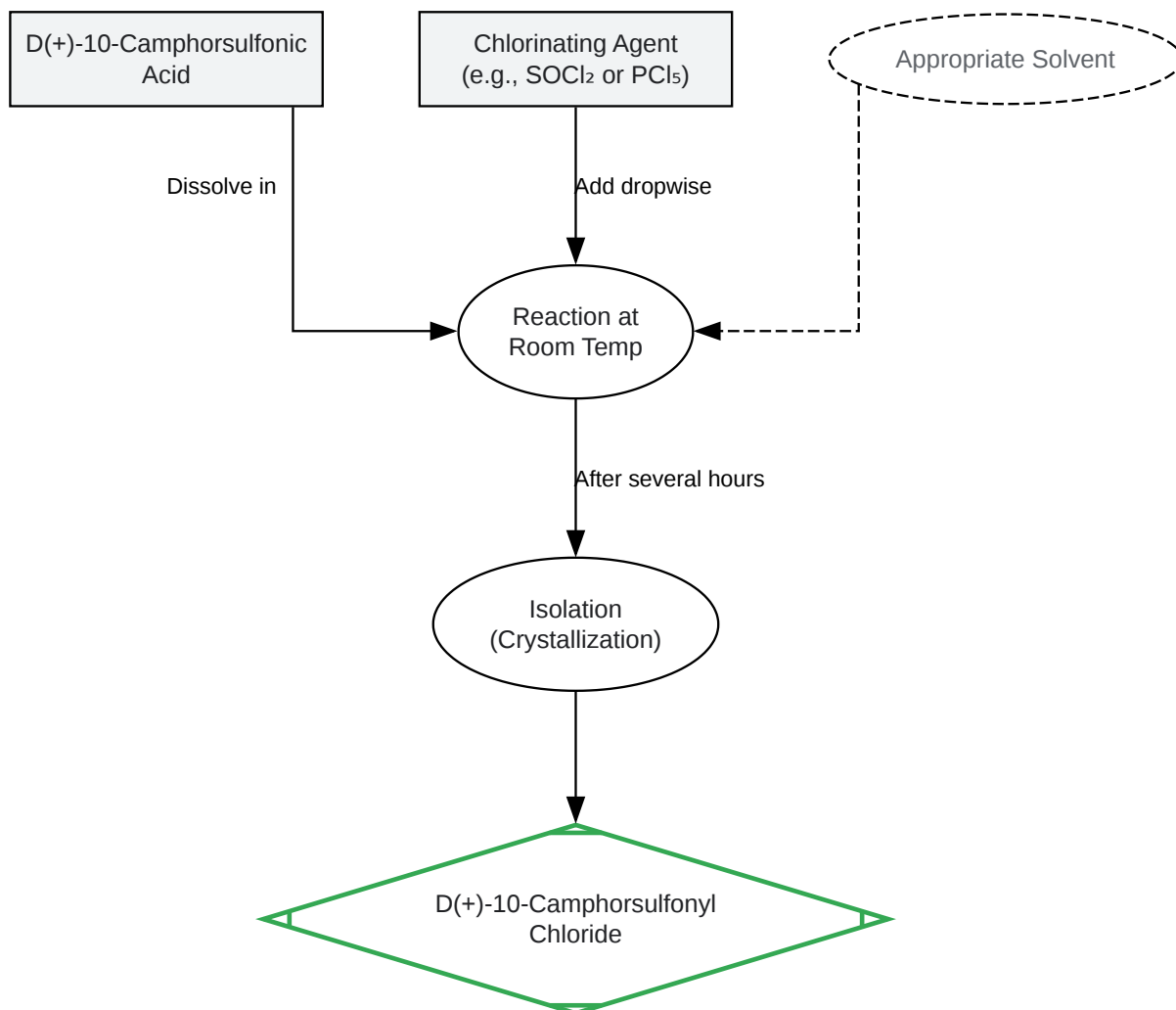
Procedure:

- Preparation: Add a precisely measured volume (e.g., 1.0 mL) of the selected organic solvent to a clean, dry test tube.
- Solute Addition: Weigh a small, known amount of **D(+)-10-Camphorsulfonyl chloride** (e.g., 25 mg) and add it to the test tube containing the solvent.[8]
- Agitation: Seal the test tube and shake it vigorously for a defined period (e.g., 60-120 seconds) using a vortex mixer or by hand.[7] This ensures intimate contact between the solute and the solvent.
- Equilibration: Allow the mixture to stand undisturbed for a short period (e.g., 5-10 minutes) to allow any undissolved solid to settle.
- Observation & Classification:
 - Soluble: The solid dissolves completely, leaving a clear solution with no visible particles.

- Partially Soluble: A portion of the solid dissolves, but some solid particles remain undissolved.
- Insoluble: The solid does not appear to dissolve at all, and the bulk of the material remains as a precipitate.[7]
- Reporting: Record the results, noting the mass of the solute, the volume of the solvent, the temperature, and the observed solubility classification. For more quantitative results, a saturated solution can be prepared, filtered, and the solvent evaporated from a known volume of the filtrate to determine the mass of dissolved solute. Modern, more rapid techniques may also involve analysis of saturated solutions by NMR.[10]

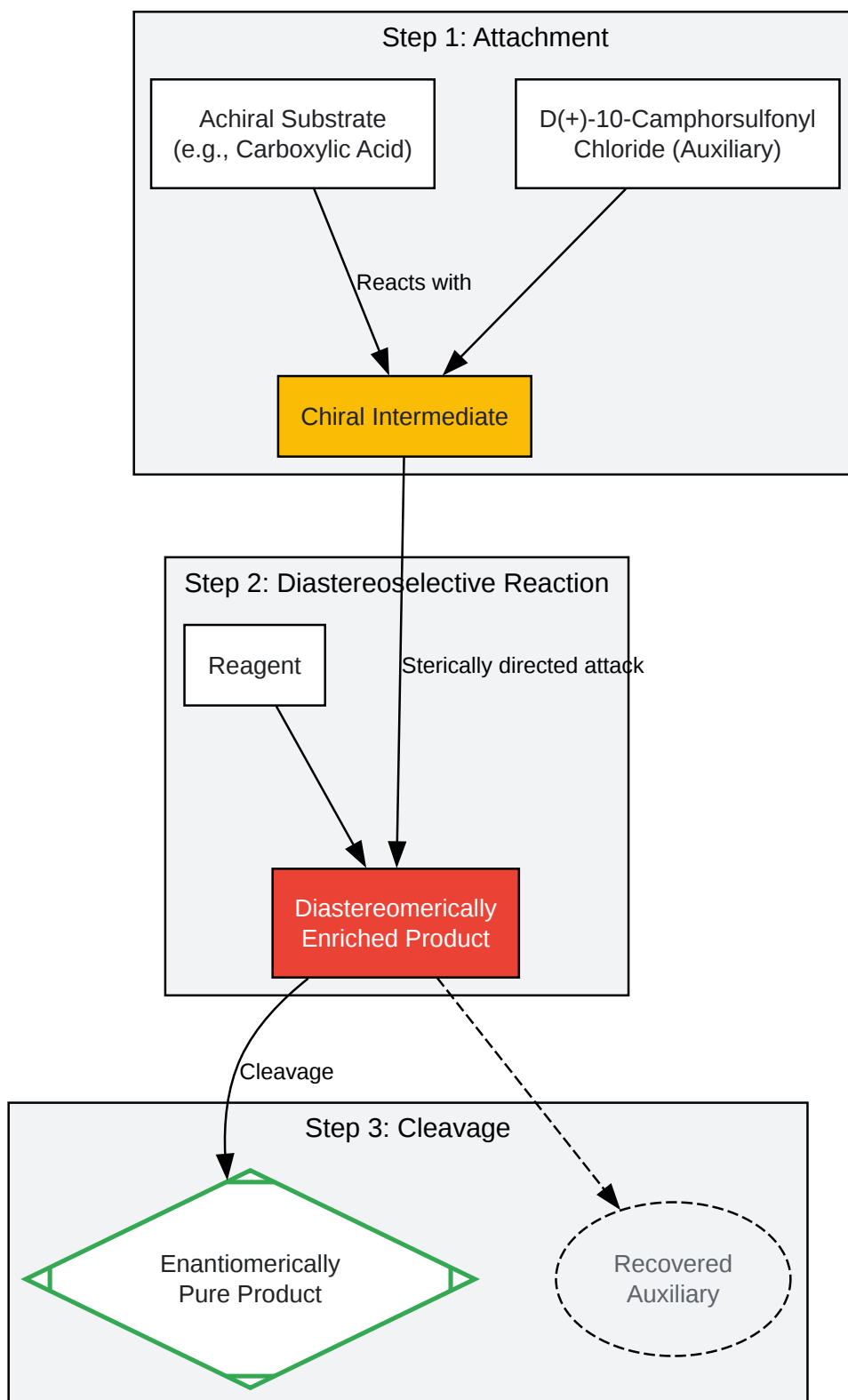
Key Experimental Workflows and Visualizations

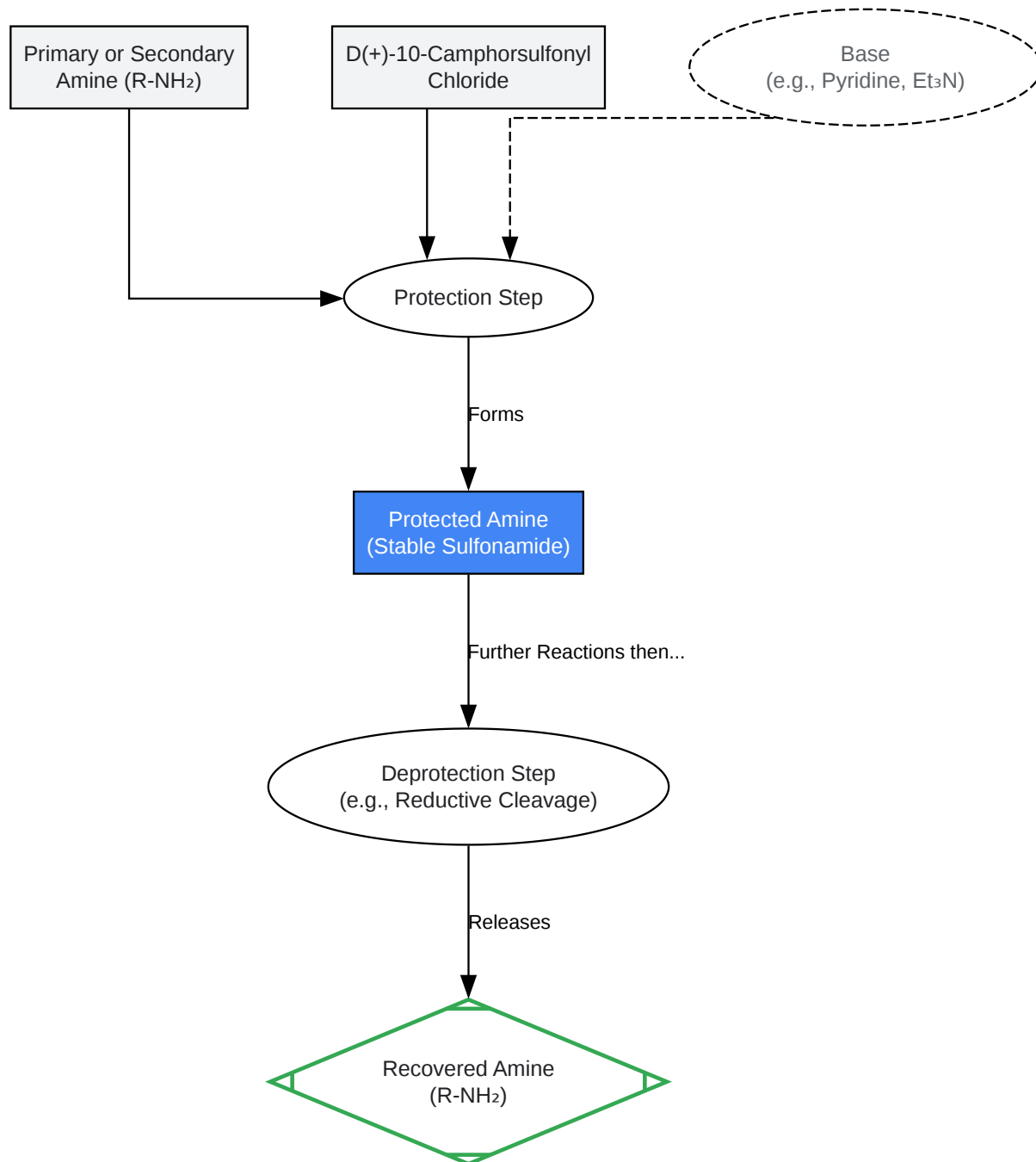
The utility of **D(+)-10-Camphorsulfonyl chloride** is best understood through its common applications. The following diagrams, generated using the DOT language, illustrate its primary roles in organic synthesis.



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Caption: Synthesis of **D(+)-10-Camphorsulfonyl Chloride**.^{[1][11]}





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